molecular formula C13H16ClN5O3 B4359540 METHYL 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE

METHYL 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE

Cat. No.: B4359540
M. Wt: 325.75 g/mol
InChI Key: ZEYIQFSFQMSKSS-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse applications in medicinal chemistry due to their unique structural properties and biological activities . This compound, in particular, has garnered attention for its potential therapeutic applications and its role as a building block in organic synthesis.

Preparation Methods

The synthesis of METHYL 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrazole ring. Common synthetic routes include cyclocondensation reactions and multicomponent one-pot procedures . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, METHYL 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE stands out due to its unique structural features and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the diversity and versatility of pyrazole derivatives in scientific research and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-(4-chloro-3-methylpyrazol-1-yl)acetyl]amino]-1-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O3/c1-4-18-6-10(12(17-18)13(21)22-3)15-11(20)7-19-5-9(14)8(2)16-19/h5-6H,4,7H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYIQFSFQMSKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)NC(=O)CN2C=C(C(=N2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE

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